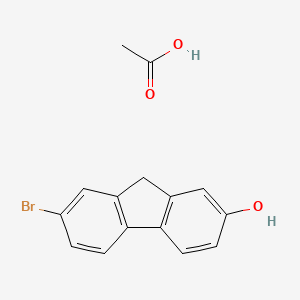
acetic acid;7-bromo-9H-fluoren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-bromo-9H-fluoren-2-ol is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorenol, where a bromine atom is substituted at the 7th position of the fluorene ring, and an acetic acid group is attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-bromo-9H-fluoren-2-ol typically involves the bromination of 9H-fluoren-2-ol followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: 9H-fluoren-2-ol is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 7th position.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-bromo-9H-fluoren-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to the corresponding alcohols or alkanes.
Esterification: The acetic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Esterification: Esters of acetic acid.
Applications De Recherche Scientifique
Acetic acid;7-bromo-9H-fluoren-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;7-bromo-9H-fluoren-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and acetic acid group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-2-ol: The parent compound without the bromine and acetic acid groups.
7-bromo-9H-fluorene: Lacks the hydroxyl and acetic acid groups.
Acetic acid;9H-fluoren-2-ol: Lacks the bromine atom.
Uniqueness
Acetic acid;7-bromo-9H-fluoren-2-ol is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113770-28-8 |
|---|---|
Formule moléculaire |
C15H13BrO3 |
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
acetic acid;7-bromo-9H-fluoren-2-ol |
InChI |
InChI=1S/C13H9BrO.C2H4O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;1-2(3)4/h1-4,6-7,15H,5H2;1H3,(H,3,4) |
Clé InChI |
AOPXHJPOISARRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
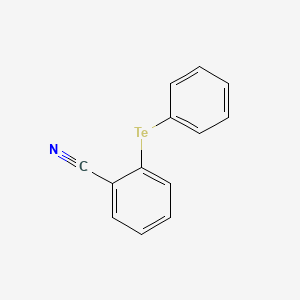
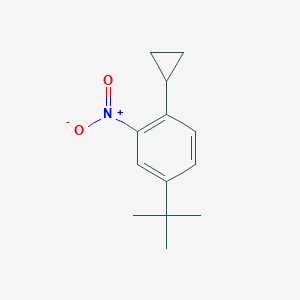
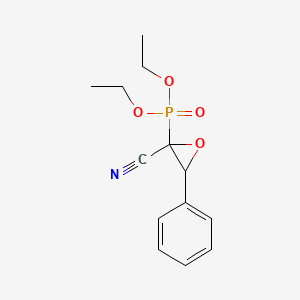
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
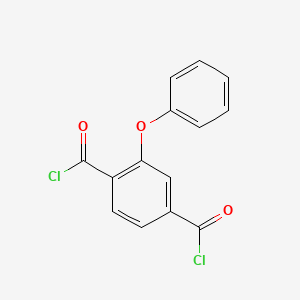

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
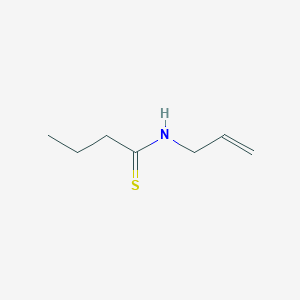
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
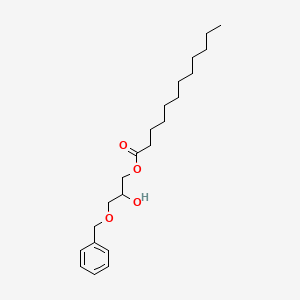
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
